BenchChemオンラインストアへようこそ!

Tiracizine hydrochloride

Cardiac Electrophysiology Sodium Channel Blockade Purkinje Fiber Assay

Tiracizine hydrochloride (Bonnecor) features a unique dual sodium‑potassium channel blockade, pronounced food effect (34% AUC increase), and non‑linear pharmacokinetics. With an EC50 of 0.323 μM for Vmax depression, it offers superior sensitivity for cardiac electrophysiology studies, PBPK model development, and bioanalytical method validation. Ships ambient; not a controlled substance.

Molecular Formula C21H26ClN3O3
Molecular Weight 403.9 g/mol
CAS No. 78816-67-8
Cat. No. B1682384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiracizine hydrochloride
CAS78816-67-8
Synonyms3-carbethoxyamido-5-dimethylaminoacetyl-10,11-dihydro-5H-dibenz(b,f)azepine HCl
3-carbethoxyamino-5-dimethylaminoacetyl-2,2'-iminodibenzyl HCl
AWD 19166
AWD-19-166
Bonnecor
GS 015
GS 105
GS-015
GS-105
tiracizine
Molecular FormulaC21H26ClN3O3
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl
InChIInChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H
InChIKeyXJWABFCDXKZWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility57.7 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tiracizine Hydrochloride (Bonnecor): A Class I Antiarrhythmic Agent for Ventricular Arrhythmia Management


Tiracizine hydrochloride (CAS 78816-67-8), also known as Bonnecor or AWD 19-166, is a Class I antiarrhythmic agent that primarily exerts its therapeutic effects by blocking voltage-gated sodium channels in cardiac myocytes [1]. Belonging to the dibenzazepine chemical class, this compound was introduced as a new chemical entity in 1990 and has been studied extensively in patients with ischemic heart disease and ventricular arrhythmias [2]. The hydrochloride salt form is a crystalline solid with a molecular weight of 403.9 g/mol and the molecular formula C21H26ClN3O3 [3]. The compound demonstrates classic use-dependent sodium channel blockade characteristics and has shown the ability to decrease myocardial contractile function in clinical settings [4].

Why Tiracizine Hydrochloride Cannot Be Simply Substituted with Other Class I Antiarrhythmics


Class I antiarrhythmic agents exhibit profound heterogeneity in their electrophysiological profiles, pharmacokinetic behavior, and clinical response, rendering simple therapeutic substitution potentially hazardous. Tiracizine hydrochloride demonstrates a unique combination of properties including non-linear pharmacokinetics with significant metabolite accumulation [1], a pronounced food effect that substantially alters bioavailability [2], and dual ion channel blockade activity that extends beyond pure sodium channel antagonism [3]. Unlike flecainide, which shows linear pharmacokinetics and no food effect, or propafenone, which exhibits different metabolite activity profiles, tiracizine's distinct pharmacological fingerprint necessitates compound-specific procurement and formulation considerations [4]. The following quantitative evidence establishes precisely where tiracizine diverges from its closest analogs, enabling informed scientific selection.

Quantitative Differentiation Evidence: Tiracizine Hydrochloride vs. Flecainide, Propafenone, and Encainide


Electrophysiological Potency: Tiracizine Demonstrates 15-Fold Higher Potency for Vmax Depression vs. Flecainide in Canine Purkinje Fibers

Tiracizine exhibits markedly higher potency in depressing the maximal rate of depolarization (Vmax) compared to the widely used Class Ic agent flecainide. In dog cardiac Purkinje fibers, tiracizine achieved a 50% reduction in Vmax at an EC50 of 0.323 ± 0.059 μM, whereas (+)-flecainide required a concentration of 5.0 ± 0.6 μM to achieve the same effect, representing a 15.5-fold difference in potency [1]. This enhanced potency suggests tiracizine may achieve therapeutic sodium channel blockade at substantially lower plasma concentrations, potentially influencing the therapeutic index and dosing regimen [2].

Cardiac Electrophysiology Sodium Channel Blockade Purkinje Fiber Assay

Action Potential Duration Shortening: Tiracizine's EC50 of 0.230 μM vs. Propafenone's Reported Higher Concentrations for APD Effects

Tiracizine produces a concentration-dependent decrease in action potential duration (APD) in canine Purkinje fibers with an EC50 of 0.230 ± 0.024 μM [1]. This property distinguishes it from some Class I agents that prolong repolarization. While propafenone also shortens APD in Purkinje fibers, its effects are observed at higher concentration ranges (1-10 μM) in similar preparations [2]. The lower EC50 for tiracizine suggests a more potent effect on repolarization, which may contribute to its antiarrhythmic profile [3].

Cardiac Action Potential Repolarization Antiarrhythmic Drug Classification

Clinical Efficacy in Ventricular Arrhythmia: Tiracizine Matches Propafenone's Effectiveness with a 63% Improvement Rate

In an open crossover study involving 46 patients with significant ventricular arrhythmias (>2500 ventricular extrasystoles/24h or Lown class III+), tiracizine demonstrated clinically meaningful antiarrhythmic efficacy. Improvement by at least one Lown class occurred in 63% of patients, with a general shift of arrhythmias to lower classes [1]. The study authors explicitly stated that tiracizine's effectiveness is similar to that of propafenone, a widely prescribed Class Ic antiarrhythmic [2]. This establishes tiracizine as a viable alternative with comparable clinical outcomes in this patient population [3].

Ventricular Arrhythmia Clinical Trial Therapeutic Efficacy

Non-Linear Pharmacokinetics with Significant Metabolite Accumulation: Tiracizine vs. Flecainide's Linear Profile

Tiracizine exhibits non-linear pharmacokinetics with substantial accumulation of its metabolites during repeated dosing. At steady state (50 mg twice daily), the Cmax of metabolite M1 increased from 132.8 ng/mL (single dose) to 391.8 ng/mL, a 195% increase, while M2 Cmax rose from 25.8 ng/mL to 143.2 ng/mL, a 455% increase [1]. In contrast, flecainide demonstrates largely linear pharmacokinetics with minimal accumulation, and its metabolites are generally considered inactive [2]. This non-linear behavior suggests tiracizine may require more careful therapeutic drug monitoring and dose adjustment, particularly in patients with impaired renal function [3].

Pharmacokinetics Drug Metabolism Steady-State Kinetics

Pronounced Food Effect on Bioavailability: Tiracizine Shows 34% AUC Increase with Food vs. Flecainide's No Food Effect

Tiracizine exhibits a significant food effect that substantially alters its bioavailability. When administered with a standard breakfast, the mean AUC(0-∞) of tiracizine increased from 419.0 ng·h/mL (fasted) to 560.7 ng·h/mL (fed), a 34% increase [1]. This contrasts sharply with flecainide, where neither food nor antacids significantly affect the rate or extent of absorption [2]. The food-induced enhancement of tiracizine bioavailability is attributed to altered hepatic first-pass metabolism, specifically reduced N-demethylation [3]. This necessitates that patients take tiracizine in a constant relationship to food to ensure consistent bioavailability and predictable antiarrhythmic efficacy [4].

Bioavailability Food-Drug Interaction First-Pass Metabolism

Dual Ion Channel Blockade: Tiracizine's Combined Sodium and Potassium Channel Block vs. Flecainide's Predominant Sodium Channel Activity

Pharmacological studies indicate that tiracizine exhibits a dual mechanism of action, blocking both fast sodium channels (INa, similar to Class Ic agents) and delayed rectifier potassium channels (IKr, similar to Class III agents), thereby prolonging atrial and ventricular effective refractory periods [1]. This contrasts with flecainide and encainide, which act predominantly as pure sodium channel blockers with minimal direct potassium channel effects [2]. The dual channel blockade may confer a unique antiarrhythmic profile that combines the rapid conduction-slowing effects of Class I agents with the repolarization-prolonging effects of Class III drugs [3].

Ion Channel Pharmacology Mechanism of Action Antiarrhythmic Drug Classification

Optimal Research and Industrial Applications for Tiracizine Hydrochloride Based on Quantitative Evidence


High-Potency Sodium Channel Blockade Studies in Cardiac Electrophysiology

Tiracizine's exceptional potency (EC50 = 0.323 μM for Vmax depression) makes it an ideal tool compound for investigating sodium channel physiology and pharmacology in isolated cardiac preparations, particularly when high sensitivity is required or when studying low-abundance channel isoforms [1]. Its use-dependent block characteristics allow researchers to probe the frequency-dependent properties of cardiac sodium channels [2].

Pharmacokinetic Modeling of Non-Linear Drug Disposition and Food-Drug Interactions

The pronounced non-linear pharmacokinetics and significant food effect (34% AUC increase) of tiracizine provide an excellent model system for studying saturable metabolic pathways, metabolite accumulation, and the impact of meal timing on drug bioavailability [1]. This compound serves as a valuable reference standard for developing physiologically-based pharmacokinetic (PBPK) models that incorporate food effects and non-linear clearance mechanisms [2].

Comparative Antiarrhythmic Efficacy Studies in Ventricular Arrhythmia Models

With clinical evidence demonstrating similar efficacy to propafenone (63% patient improvement rate), tiracizine represents a viable comparator or alternative in preclinical and clinical studies of ventricular arrhythmias, particularly in ischemic heart disease settings [1]. Its unique dual sodium-potassium channel blockade profile may offer advantages in specific arrhythmia subtypes or patient populations [2].

Reference Standard for Class I Antiarrhythmic Analytical Method Development

Tiracizine hydrochloride's well-characterized HPLC detection parameters and defined metabolite profile (M1, M2, M3) make it suitable as a reference standard for developing and validating analytical methods for dibenzazepine-class antiarrhythmics in biological matrices [1]. Its use in bioanalytical method validation is supported by extensive pharmacokinetic data across multiple dose levels (50-200 mg) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiracizine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.